N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(methylsulfanyl)phenyl]glycinamide
Description
N₂-[(4-Chlorophenyl)sulfonyl]-N₂-ethyl-N-[3-(methylsulfanyl)phenyl]glycinamide is a glycinamide derivative characterized by:
- A 4-chlorophenylsulfonyl group attached to the N₂ nitrogen, substituted with an ethyl group.
- An N-[3-(methylsulfanyl)phenyl] moiety on the glycinamide backbone.
Glycinamide derivatives are widely explored in medicinal chemistry due to their versatility in modulating biological targets. While direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs highlight its relevance in drug discovery pipelines.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-3-20(25(22,23)16-9-7-13(18)8-10-16)12-17(21)19-14-5-4-6-15(11-14)24-2/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKRFIVMPVNSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=CC=C1)SC)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(methylsulfanyl)phenyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the sulfonamide group: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide intermediate.
Introduction of the glycinamide moiety: The glycinamide group is introduced through a coupling reaction with an appropriate glycine derivative.
Final assembly: The final step involves the coupling of the sulfonamide intermediate with the glycinamide derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(methylsulfanyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amine.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(methylsulfanyl)phenyl]glycinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(methylsulfanyl)phenyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Sulfonyl Group Variations: The 4-chlorophenylsulfonyl group in the target compound contrasts with 4-methylphenyl (), 4-fluorophenyl (), and phenyl () sulfonyl groups.
N-Alkyl/N-Aryl Modifications :
- The ethyl group on N₂ in the target compound may confer higher lipophilicity compared to methyl () or 4-fluorobenzyl (), impacting membrane permeability and metabolic resistance.
Molecular Weight and Solubility :
Biological Activity
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(methylsulfanyl)phenyl]glycinamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by the presence of a sulfonyl group, which is known for contributing to various therapeutic effects such as antibacterial, antiviral, and enzyme inhibition activities. This article reviews the biological activity of this compound based on available research findings, case studies, and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C14H16ClN3O2S
- Molecular Weight : 319.81 g/mol
The key functional groups include:
- Sulfonyl Group : Contributes to its biological activity.
- Chlorophenyl Moiety : Enhances interaction with biological targets.
- Methylsulfanyl Substituent : May influence pharmacokinetics and efficacy.
Antibacterial Activity
Studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. The synthesized compounds, including the target compound, were evaluated against various bacterial strains. The results indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound has been assessed for its inhibitory effects on critical enzymes such as acetylcholinesterase (AChE) and urease. The results are summarized below:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 - 6.28 |
| Urease | Strong inhibition (IC50 < 5 µM) |
These findings suggest that the compound may serve as a potential lead for developing new AChE inhibitors, which are crucial in treating conditions like Alzheimer's disease.
Antiviral Activity
Research has indicated that certain sulfonamide derivatives possess antiviral properties. For instance, compounds similar to this compound have shown promising results against viruses such as the Yellow Fever Virus (YFV). The selectivity index (SI) and effective concentration (EC50) values indicate potential for further development in antiviral therapeutics.
Case Studies and Research Findings
- Antibacterial Screening : A study evaluated several sulfonamide derivatives for their antibacterial properties, finding that the most active compounds had IC50 values significantly lower than standard drugs, indicating higher potency.
- Enzyme Inhibition Studies : Another research focused on the enzyme inhibition profile of related compounds, revealing that modifications in the sulfonamide structure could enhance AChE inhibitory activity.
- SAR Analysis : Structure-activity relationship studies have elucidated how variations in substituents impact biological activity. For instance, the presence of a methylsulfanyl group was correlated with improved enzyme inhibition.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. In vitro studies indicated low toxicity profiles in human liver microsomes, with no significant inhibition of cytochrome P450 enzymes, suggesting a low risk for drug-drug interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N²-[(4-chlorophenyl)sulfonyl]-N²-ethyl-N-[3-(methylsulfanyl)phenyl]glycinamide, and how can reaction conditions be systematically optimized?
- Methodology : Begin with a multi-step synthesis involving sulfonylation of 4-chloroaniline to form the sulfonyl chloride intermediate, followed by coupling with ethylamine and subsequent glycine amidation. Use response surface methodology (RSM) to optimize parameters (temperature, solvent polarity, catalyst loading). Monitor reaction progress via HPLC and TLC, and validate purity using NMR and mass spectrometry .
Q. How can the molecular structure and stereochemical configuration of this compound be confirmed?
- Methodology : Employ X-ray crystallography for definitive structural elucidation. Complement with ¹H/¹³C NMR to assign proton environments and confirm substituent positions (e.g., methylsulfanyl group at the 3-position). IR spectroscopy can identify sulfonyl (S=O) and amide (N–H) stretches. Computational methods (DFT) may predict vibrational frequencies for cross-validation .
Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?
- Methodology : Use accelerated stability studies (40°C/75% RH) with HPLC-UV to track degradation products. Quantify impurities via LC-MS and compare against pharmacopeial standards. For thermal stability, employ differential scanning calorimetry (DSC) to identify melting points and phase transitions .
Advanced Research Questions
Q. How does the sulfonyl group in this compound influence its binding affinity to biological targets such as cyclooxygenase (COX) enzymes?
- Methodology : Conduct molecular docking studies (e.g., AutoDock Vina) to model interactions between the sulfonyl moiety and COX-2’s active site. Validate with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Compare with analogs lacking the sulfonyl group to isolate its contribution .
Q. What experimental strategies resolve contradictions in reported IC₅₀ values for this compound across different enzyme inhibition assays?
- Methodology : Standardize assay conditions (pH, ionic strength, cofactors) and validate enzyme activity controls. Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to cross-check inhibition potency. Statistical analysis (ANOVA) can identify outliers due to assay-specific artifacts .
Q. How do structural modifications (e.g., chloro vs. methyl substituents) alter metabolic stability in hepatic microsomes?
- Methodology : Perform in vitro microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification of parent compound and metabolites. Compare half-life (t½) and intrinsic clearance (CLint) between analogs. Identify metabolic soft spots via metabolite ID studies .
Q. What computational tools predict the compound’s pharmacokinetic properties, and how do they correlate with in vivo data?
- Methodology : Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate logP, solubility, and CYP450 inhibition. Validate predictions with in vivo PK studies in rodents (plasma concentration-time profiles). Adjust models iteratively to improve correlation between in silico and empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
